An In-depth Technical Guide to 4-Bromoanilinium Chloride: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromoanilinium Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoanilinium chloride, the hydrochloride salt of 4-bromoaniline (B143363), is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a bromine-substituted phenyl ring and an anilinium group, imparts unique reactivity that makes it a valuable precursor in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-bromoanilinium chloride, along with detailed experimental protocols and a visualization of its application in the Sandmeyer reaction.
Chemical Properties and Structure
4-Bromoanilinium chloride is a crystalline solid that is soluble in water. The presence of the bromine atom at the para-position of the aniline (B41778) ring influences its chemical reactivity.
Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromobenzenaminium chloride | [3] |
| Synonyms | 4-Bromoaniline hydrochloride, p-Bromoanilinium chloride | [3] |
| CAS Number | 624-19-1 | [3] |
| Molecular Formula | C₆H₇BrClN | [3] |
| Molecular Weight | 208.49 g/mol | [3] |
| Appearance | White to slightly yellow crystalline solid | [4] |
| Melting Point | >300 °C (discrepancy exists) | [1] |
| Boiling Point | 230-250 °C (of 4-bromoaniline) | [5] |
| Density | 1.5 g/cm³ (at 99.6 °C, of 4-bromoaniline) | [5] |
| Solubility | Soluble in water | [6] |
| pKa (of conjugate acid) | 3.86 | [7] |
Spectroscopic Data
The spectroscopic properties of 4-bromoanilinium chloride are crucial for its identification and characterization.
| Spectrum | Key Features |
| Infrared (IR) | Characteristic peaks for N-H stretching of the anilinium ion, C-N stretching, aromatic C-H stretching, and C-Br stretching. |
| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the -NH₃⁺ group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the positively charged nitrogen. |
| ¹³C NMR | Resonances for the six carbon atoms of the benzene (B151609) ring, with the carbon attached to the bromine and the carbon attached to the nitrogen showing distinct chemical shifts. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the 4-bromoanilinium cation (C₆H₇BrN⁺). |
Crystal Structure
Single-crystal X-ray diffraction studies have revealed that 4-bromoanilinium chloride crystallizes in the monoclinic system with the space group P2₁/c.[3] The crystal structure is characterized by a network of hydrogen bonds between the anilinium protons and the chloride ions, which contributes to its crystalline nature.
Crystallographic Data of 4-Bromoanilinium Chloride [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.629 Å, b = 9.784 Å, c = 9.863 Å, β = 105.61° |
| Z | 4 |
Experimental Protocols
Synthesis of 4-Bromoanilinium Chloride from 4-Bromoaniline
This protocol details the straightforward acid-base reaction to form 4-bromoanilinium chloride.
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Beaker
-
Stirring rod
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker, dissolve a known quantity of 4-bromoaniline in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution.
-
A white precipitate of 4-bromoanilinium chloride will form.
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.
-
Dry the crystals in a desiccator under vacuum.
Synthesis of 4-Bromoaniline from Aniline (Precursor to 4-Bromoanilinium Chloride)
This multi-step synthesis involves the protection of the amino group, bromination, and subsequent deprotection.
Part 1: Synthesis of Acetanilide (B955) (Protection)
-
In a flask, dissolve aniline in an aqueous solution of hydrochloric acid to form anilinium chloride.
-
To this solution, add acetic anhydride (B1165640) and a solution of sodium acetate.
-
Stir the mixture vigorously. Acetanilide will precipitate out.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the acetanilide from hot water to purify.
Part 2: Bromination of Acetanilide
-
Dissolve the purified acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the acetanilide solution while stirring.
-
Continue stirring for about 15 minutes after the addition is complete.
-
Pour the reaction mixture into a beaker of cold water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Part 3: Hydrolysis of 4-Bromoacetanilide (Deprotection)
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In a round-bottom flask, combine the 4-bromoacetanilide with a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for approximately 30 minutes. This step forms 4-bromoanilinium chloride in solution.
-
To isolate the free amine (4-bromoaniline), cool the reaction mixture and pour it into a beaker containing a cold solution of sodium hydroxide. This will precipitate 4-bromoaniline.
-
To obtain 4-bromoanilinium chloride, instead of neutralizing with NaOH, the solution from the hydrolysis step can be cooled to allow the salt to crystallize out.
Mandatory Visualization
The following diagram illustrates the workflow of the Sandmeyer reaction, a key transformation in which 4-bromoanilinium chloride serves as a crucial starting material for the synthesis of various aryl halides.
Caption: Workflow of the Sandmeyer reaction starting from 4-bromoaniline.
Conclusion
4-Bromoanilinium chloride is a fundamentally important reagent in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an ideal precursor for the introduction of the 4-bromophenyl moiety into a wide range of molecules. This guide has provided a detailed overview of its chemical and physical properties, including a critical discussion of the existing data discrepancies. The provided experimental protocols offer practical guidance for its synthesis, and the visualization of its role in the Sandmeyer reaction highlights its utility in the construction of more complex chemical architectures. This information will be of significant value to researchers and professionals engaged in drug discovery and development, as well as in the broader field of chemical synthesis.
References
- 1. 4-Bromoanilinium chloride [chem.ualberta.ca]
- 2. 4-Bromoaniline hydrochloride | CAS#:624-19-1 | Chemsrc [chemsrc.com]
- 3. 4-Bromoanilinium chloride | C6H7BrClN | CID 69352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com [chegg.com]
- 5. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Buy 4-Bromoanilinium chloride [smolecule.com]
